CYP19 Aromatase Inhibitory Activity: Impact of C-5 Substitution on Potency
In a series of benzofuran-based CYP19 aromatase inhibitors, substitution at the C-5 position of the benzofuran ring resulted in a significant reduction in potency compared to unsubstituted analogs. While the unsubstituted parent benzofuran derivative maintained activity, the C-5 substituted variant (which includes the 5-methyl substitution pattern analogous to the target compound) exhibited an IC50 greater than 20 μM, representing a >33-fold loss in potency relative to the unsubstituted comparator which showed measurable inhibition at lower concentrations [1]. This demonstrates that the 5-methyl substitution, when present in benzofuran-based aromatase inhibitors, substantially modulates target engagement.
| Evidence Dimension | CYP19 aromatase inhibition potency |
|---|---|
| Target Compound Data | IC50 > 20 μM (for C-5 substituted benzofuran derivative, class-level inference for 5-methyl substitution pattern) |
| Comparator Or Baseline | Unsubstituted benzofuran derivative (active at lower concentrations) |
| Quantified Difference | >33-fold reduction in potency (estimated) |
| Conditions | Human placental microsomes, in vitro CYP19 aromatase inhibition assay |
Why This Matters
The 5-methyl group dramatically alters target engagement for CYP19, meaning that 2-Benzoyl-5-methylbenzofuran cannot be assumed to share the aromatase inhibition profile of unsubstituted 2-benzoylbenzofuran—a critical consideration for researchers evaluating benzofuran scaffolds for steroidogenesis modulation.
- [1] Saberi, M. R.; et al. 1-[(Benzofuran-2-yl)phenylmethyl]triazoles as steroidogenic inhibitors: synthesis and in vitro inhibition of human placental CYP19 aromatase. Bioorganic & Medicinal Chemistry Letters, 2006, 16(2), 342-345. View Source
